molecular formula C10H16Cl2N2O B6225448 2-(6-methylpyridin-3-yl)morpholine dihydrochloride CAS No. 2768326-59-4

2-(6-methylpyridin-3-yl)morpholine dihydrochloride

Cat. No.: B6225448
CAS No.: 2768326-59-4
M. Wt: 251.2
InChI Key:
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Description

2-(6-methylpyridin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl It is a derivative of morpholine, a heterocyclic amine, and contains a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-3-yl)morpholine dihydrochloride typically involves the reaction of 6-methylpyridin-3-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-(6-methylpyridin-3-yl)morpholine.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(6-methylpyridin-3-yl)morpholine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)morpholine dihydrochloride
  • 2-(6-methylpyridin-2-yl)morpholine dihydrochloride

Uniqueness

2-(6-methylpyridin-3-yl)morpholine dihydrochloride is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to similar compounds.

Properties

CAS No.

2768326-59-4

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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